

Fluoro-Dapagliflozin: A Technical Deep Dive into Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: *fluoro-Dapagliflozin*

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Disclaimer: Publicly available, detailed pharmacokinetic and pharmacodynamic data for **fluoro-dapagliflozin** is limited. This document provides a comprehensive overview of the available information on **fluoro-dapagliflozin** and utilizes the extensive data on its close structural analog, dapagliflozin, as a proxy to illustrate the expected pharmacological profile and the methodologies used for its characterization. The information on dapagliflozin should be considered as a reference for a compound of this class.

Introduction

Fluoro-dapagliflozin is a fluorinated analog of dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is primarily expressed in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[1][2] By inhibiting SGLT2, **fluoro-dapagliflozin**, like dapagliflozin, is designed to reduce renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This insulin-independent mechanism of action makes SGLT2 inhibitors a valuable therapeutic class for the management of type 2 diabetes mellitus.[3][4] Furthermore, this class of drugs has demonstrated significant cardiovascular and renal protective benefits.[4][5]

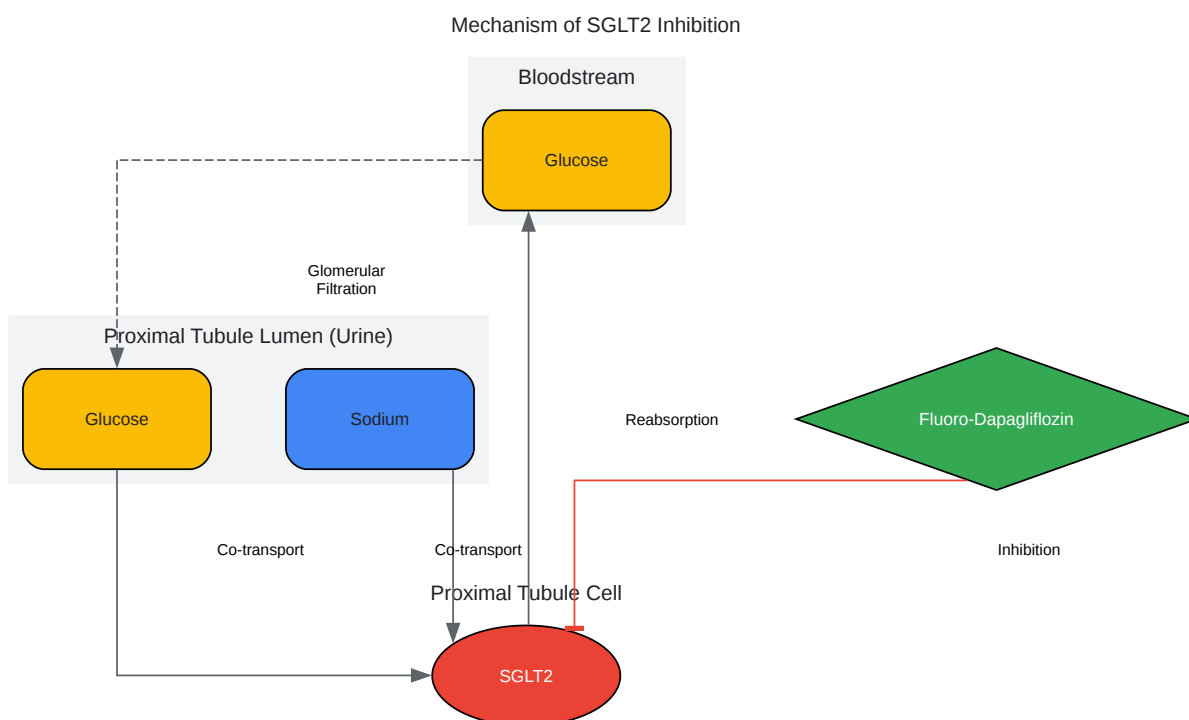
This technical guide provides an in-depth analysis of the known pharmacokinetics and pharmacodynamics of **fluoro-dapagliflozin**, supplemented with detailed data from its well-studied parent compound, dapagliflozin.

Pharmacodynamics

The primary pharmacodynamic effect of **fluoro-dapagliflozin** is the inhibition of SGLT2, leading to glucosuria.

Mechanism of Action

Fluoro-dapagliflozin selectively targets SGLT2 in the kidneys. This inhibition reduces the reabsorption of glucose from the glomerular filtrate, thereby promoting its excretion in the urine. [1][2] This process helps to lower elevated blood glucose levels in patients with type 2 diabetes.



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Figure 1: Mechanism of SGLT2 Inhibition by **Fluoro-Dapagliflozin**.

In Vitro Inhibitory Activity

Fluoro-dapagliflozin has been shown to be a selective SGLT2 inhibitor with the following inhibitory constants (K_i):

- SGLT2: 5.3 nM[6]
- SGLT1: 330 nM[6]

This demonstrates a high degree of selectivity for SGLT2 over SGLT1, which is crucial for minimizing potential gastrointestinal side effects associated with SGLT1 inhibition.[6] Studies on other fluorinated analogues of dapagliflozin have also indicated that some of these compounds can exhibit even better SGLT2 inhibitory activity than dapagliflozin itself.[7]

Pharmacokinetics

Detailed pharmacokinetic parameters for **fluoro-dapagliflozin** are not extensively reported in the public domain. Therefore, the pharmacokinetic profile of dapagliflozin is presented here as a reference.

Absorption, Distribution, Metabolism, and Excretion (ADME) of Dapagliflozin

The pharmacokinetic properties of dapagliflozin have been well-characterized in numerous studies.

Parameter	Value	Citation
Absorption		
Bioavailability	78%	[8]
Tmax (fasted)	~1-2 hours	[9]
Effect of Food	Cmax decreased by up to 50%, Tmax delayed by ~1 hour, no change in AUC	[10]
Distribution		
Protein Binding	~91%	[10]
Volume of Distribution (Vd)	118 L	[8]
Metabolism		
Primary Pathway	Glucuronidation via UGT1A9	[10]
Major Metabolite	Dapagliflozin 3-O-glucuronide (inactive)	[8]
Excretion		
Primary Route	Renal	[10]
% of Dose in Urine	~75% (total radioactivity)	[10]
% of Dose in Feces	~21% (total radioactivity)	[10]
% of Unchanged Drug in Urine	<2%	[8]
Half-life ($t_{1/2}$)	~12.9 hours (10 mg dose)	[8]

Experimental Protocols

The following sections describe typical experimental methodologies used to characterize the pharmacokinetics and pharmacodynamics of SGLT2 inhibitors like dapagliflozin. These protocols would be applicable for the evaluation of **fluoro-dapagliflozin**.

In Vitro SGLT Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of a test compound against human SGLT1 and SGLT2.

Methodology:

- **Cell Lines:** Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human SGLT1 or SGLT2 are commonly used.
- **Radioligand Uptake Assay:**
 - Cells are plated in multi-well plates and incubated.
 - The cells are washed and incubated with a buffer containing the test compound at various concentrations.
 - A radiolabeled substrate, typically ^{14}C -alpha-methyl-D-glucopyranoside (^{14}C -AMG), a non-metabolizable glucose analog, is added.
 - After a defined incubation period, the uptake is stopped by washing with ice-cold buffer.
 - The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
- **Data Analysis:** The concentration-response curves are generated, and the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific uptake) are calculated. The K_i values can be derived from the IC₅₀ values using the Cheng-Prusoff equation.

Pharmacokinetic Study in Animals

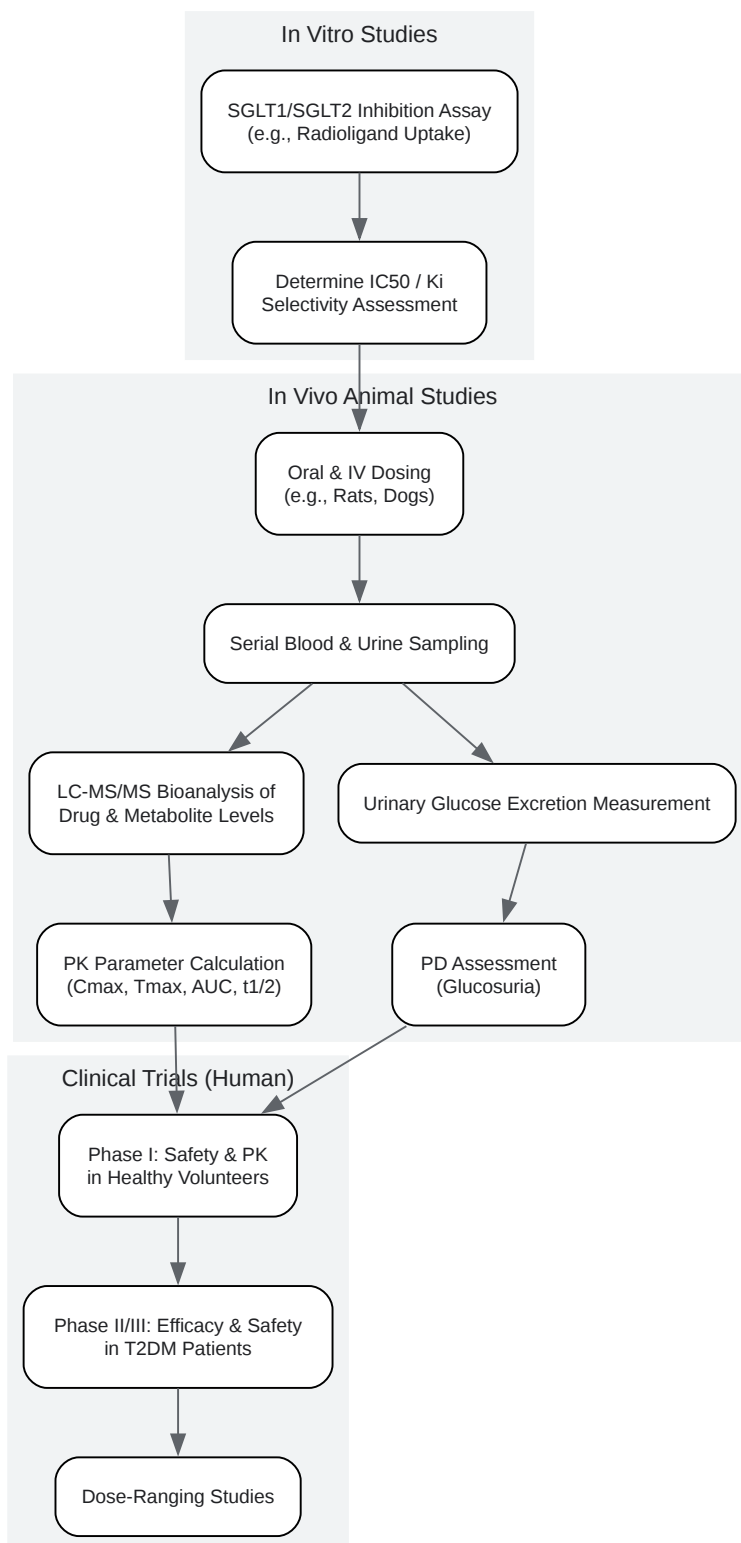
Objective: To determine the pharmacokinetic profile of the test compound after oral and intravenous administration.

Methodology:

- **Animal Model:** Typically, rats or dogs are used.
- **Dosing:**

- Oral (PO): The compound is administered via oral gavage at a specific dose.
- Intravenous (IV): The compound is administered via a cannula inserted into a vein (e.g., jugular vein) to determine bioavailability.
- Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.
- Plasma Preparation: The blood samples are centrifuged to separate the plasma.
- Bioanalysis: The concentration of the test compound and its major metabolites in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine parameters such as C_{max}, T_{max}, AUC, half-life, clearance, and volume of distribution.

Experimental Workflow for PK/PD of an SGLT2 Inhibitor

[Click to download full resolution via product page](#)**Figure 2:** Generalized Experimental Workflow for SGLT2 Inhibitor Evaluation.

Conclusion

Fluoro-dapagliflozin is a highly selective SGLT2 inhibitor with potent in vitro activity. While comprehensive pharmacokinetic and pharmacodynamic data for this specific analog are not widely available, the extensive research on dapagliflozin provides a robust framework for understanding its expected pharmacological profile. As a member of the gliflozin class, **fluoro-dapagliflozin** holds promise as a therapeutic agent for type 2 diabetes, with the potential for the beneficial cardiovascular and renal effects characteristic of SGLT2 inhibitors. Further preclinical and clinical studies are necessary to fully elucidate the specific pharmacokinetic and pharmacodynamic characteristics of **fluoro-dapagliflozin** and to determine its clinical utility.

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